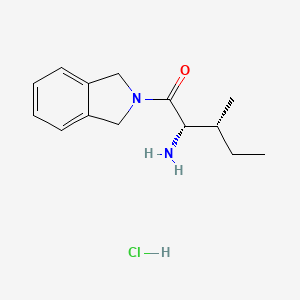

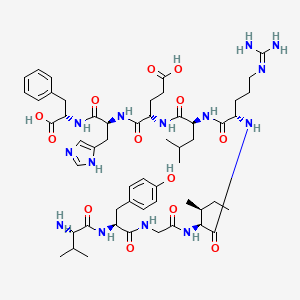

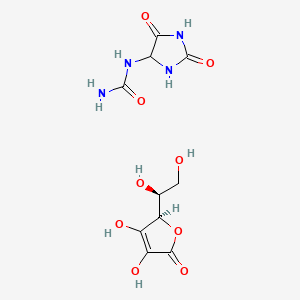

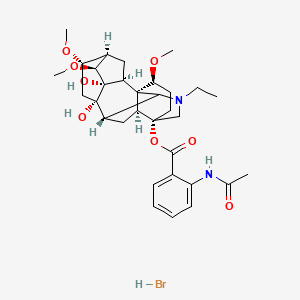

![molecular formula 392.3738 B605390 (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-10-5](/img/structure/B605390.png)

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

Overview

Description

AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.

Scientific Research Applications

Antimicrobial Activity : Several studies have synthesized and tested derivatives of pyrimidine carbonitrile for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents.

Antioxidant Properties : Some studies have focused on the antioxidant activities of these compounds, highlighting their potential use in combating oxidative stress-related diseases.

Synthesis and Characterization : Various papers have detailed the synthesis, characterization, and reactions of pyrimidine carbonitrile derivatives, contributing to the understanding of their chemical properties and potential applications.

properties

IUPAC Name |

4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWGSXWLXIBFPF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

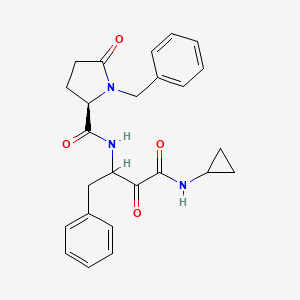

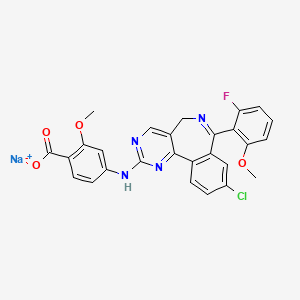

![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)